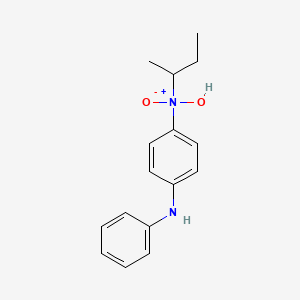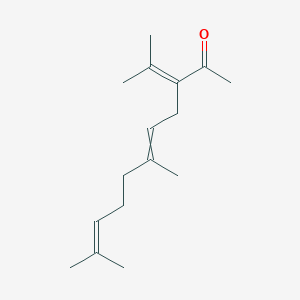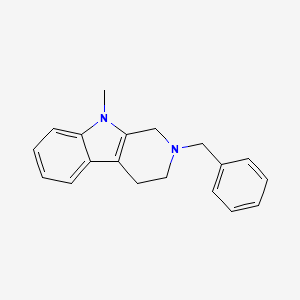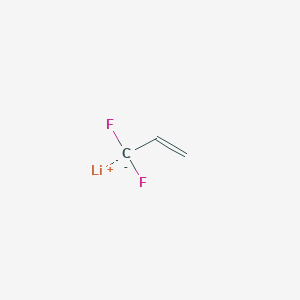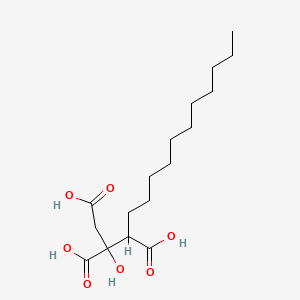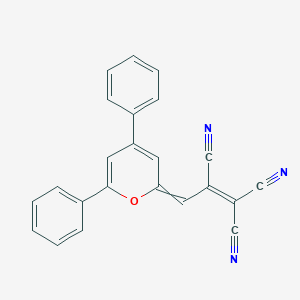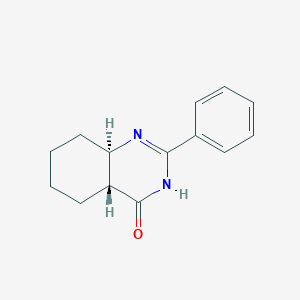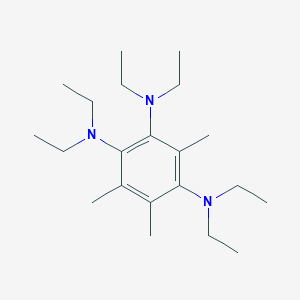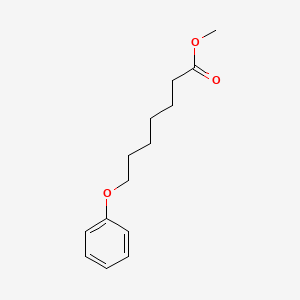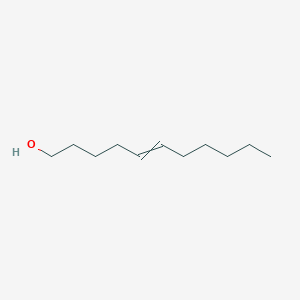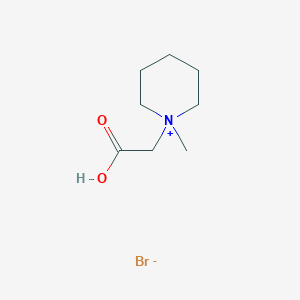
2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C11H9NO2. It is a derivative of cinnamaldehyde and contains both an aldehyde and a nitrile functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile typically involves the condensation of 2-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 2-Formyl-3-(2-methoxyphenyl)prop-2-enoic acid
Reduction: 2-Formyl-3-(2-methoxyphenyl)prop-2-enamine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde and nitrile groups can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Formyl-3-methoxyprop-2-enenitrile
- 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile
Uniqueness
2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile is unique due to the presence of both an aldehyde and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its methoxy substituent also provides additional reactivity and potential for derivatization .
Eigenschaften
CAS-Nummer |
65430-24-2 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-formyl-3-(2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9NO2/c1-14-11-5-3-2-4-10(11)6-9(7-12)8-13/h2-6,8H,1H3 |
InChI-Schlüssel |
JSIHRABEQLYRRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C=C(C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


